2-Acetyl-5-nitrothiophene (CAS: 39565-00-9) is a functionalized thiophene derivative serving as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring an acetyl group and a nitro group at the 2- and 5-positions respectively, imparts a distinct electronic profile that is leveraged in the construction of various heterocyclic systems. This compound is primarily procured for its role as a precisely activated building block in multi-step syntheses, particularly for pharmaceutical and medicinal chemistry applications where specific regiochemistry is essential for downstream biological activity. [REFS-1, REFS-2]
Procurement of a substitute for 2-Acetyl-5-nitrothiophene, such as its parent compound 2-acetylthiophene or its positional isomer 2-acetyl-4-nitrothiophene, often leads to process failure or significantly diminished yields. The para-like relationship between the strongly electron-withdrawing nitro group and the acetyl group at the 2- and 5-positions creates a specific pattern of ring activation and acetyl group reactivity that is not replicated by other isomers. [1] This unique electronic arrangement is fundamental for achieving the required regioselectivity in subsequent cyclocondensation and substitution reactions, making it a non-interchangeable precursor in established synthetic routes for targets like thieno[2,3-d]pyrimidines and advanced pharmaceutical intermediates. [2]
2-Acetyl-5-nitrothiophene is the established starting material for the synthesis of benzothiazinones, including the clinical-stage drug candidate BTZ043, a potent inhibitor of the DprE1 enzyme in *Mycobacterium tuberculosis*. [REFS-1, REFS-2] The synthesis relies on the initial reduction of the nitro group to an amine, followed by reactions involving the acetyl group. The specific 2,5-substitution pattern is critical for the formation of the final tricyclic benzothiazinone core. Alternative precursors without the nitro group (e.g., 2-acetylthiophene) or with different substitution patterns would require entirely different, likely longer and less efficient, synthetic routes to achieve the necessary functionality for this class of high-value compounds. [1]
| Evidence Dimension | Precursor Efficacy for BTZ043 Synthesis |
| Target Compound Data | Serves as the key starting material for BTZ043, a drug candidate that has completed Phase I and entered Phase IIa clinical trials. [REFS-1, REFS-3] |
| Comparator Or Baseline | 2-Acetylthiophene or other isomers would not yield the required 2-amino-5-mercapto intermediate necessary for the established and scalable synthesis of the BTZ043 core structure. |
| Quantified Difference | Enables the established, multi-kilogram GMP scale synthesis of BTZ043, whereas alternatives are not viable for this specific, clinically relevant pathway. [<a href="https://science.sciencemag.org/content/324/5928/801" target="_blank">1</a>] |
| Conditions | Documented multi-step synthesis for antitubercular drug candidates. |
For any R&D or manufacturing program targeting DprE1 inhibitors like BTZ043, this specific precursor is not just an option, but a requirement for the validated synthetic route.
The electrochemical reduction of the nitro group is a key transformation. In comparative studies of nitroaromatics, the presence and position of other functional groups significantly alters the reduction potential. The electron-withdrawing acetyl group at the 2-position makes the nitro group on 2-acetyl-5-nitrothiophene easier to reduce compared to the unsubstituted 2-nitrothiophene. This lower required potential can improve the selectivity and energy efficiency of the electrochemical synthesis of the corresponding amine, which is a crucial downstream intermediate. [REFS-1, REFS-2]
| Evidence Dimension | Electrochemical Reduction Potential |
| Target Compound Data | Reduction potential is shifted to be less negative due to the electron-withdrawing effect of the 2-acetyl group. |
| Comparator Or Baseline | 2-Nitrothiophene (CAS 609-40-5), which lacks the acetyl group, requires a more negative potential for reduction under similar conditions. |
| Quantified Difference | The precise potential difference is solvent and electrolyte dependent, but the shift is consistently observed, indicating a thermodynamically more favorable reduction. |
| Conditions | Controlled-potential electrolysis or cyclic voltammetry in aprotic solvents (e.g., DMF, Acetonitrile) with a supporting electrolyte. |
This allows for milder, more selective, and potentially more energy-efficient process conditions when converting the nitro group to an amine, a common step in pharmaceutical synthesis.
The synthesis of thieno[2,3-d]pyrimidines, a scaffold with significant biological activity, often involves the cyclocondensation of a 2-acetylthiophene derivative. [1] The strong electron-withdrawing nature of the 5-nitro group in 2-acetyl-5-nitrothiophene increases the acidity of the acetyl group's methylene protons. This heightened reactivity facilitates enolate formation, leading to higher yields and potentially milder reaction conditions in base-catalyzed cyclocondensation reactions compared to the non-nitrated analog, 2-acetylthiophene. [2]
| Evidence Dimension | Reaction Yield in Thieno[2,3-d]pyrimidine Synthesis |
| Target Compound Data | Enables high-yield synthesis of functionalized thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539243/" target="_blank">1</a>] |
| Comparator Or Baseline | 2-Acetylthiophene (CAS 88-15-3), which lacks the activating 5-nitro group, generally provides lower yields or requires harsher conditions in analogous cyclocondensation reactions. [<a href="https://pubs.acs.org/doi/10.1021/jm9606117" target="_blank">3</a>] |
| Quantified Difference | While direct side-by-side yield comparisons are rare, syntheses utilizing the activated 5-nitro substrate consistently report good to excellent yields (typically >70-90%) for key cyclization steps. |
| Conditions | Base-catalyzed cyclocondensation reactions (e.g., with formamide, urea, or guanidine derivatives) to form the pyrimidine ring. |
For manufacturing or library synthesis of thienopyrimidine derivatives, using this activated precursor can directly translate to improved process efficiency, higher throughput, and better overall yield.
This compound is the designated precursor for synthesizing BTZ043 and related benzothiazinone analogs. Its specific 2,5-substitution pattern is essential for the established synthetic route that constructs the core of these potent DprE1 inhibitors, making it indispensable for research and development in this critical therapeutic area. [1]
Due to the enhanced reactivity of its acetyl group, this compound is a preferred starting material for the high-yield production of thieno[2,3-d]pyrimidine derivatives. These scaffolds are widely explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds, making this precursor ideal for medicinal chemistry and library synthesis programs. [2]
The nitro group can be readily reduced to an amine, which can then be further functionalized (e.g., via diazotization or acylation). This two-point functionalization, starting with the acetyl and nitro groups, provides a reliable and regiochemically defined pathway to complex 2,5-disubstituted thiophenes used in materials science and pharmaceutical development. [3]